
1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)- is a heterocyclic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodioxole group attached to the benzodiazepine core. Benzodiazepines are well-known for their pharmacological activities, including anti-anxiety, anticonvulsant, and sedative properties .
Preparation Methods
The synthesis of 1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)- typically involves the condensation of aromatic o-diamines with carbonyl derivatives. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process. This method efficiently produces 1,5-benzodiazepines in good to excellent yields under mild reaction conditions . Industrial production methods often employ catalytic systems such as molecular iodine, Lewis acidic catalysts, heteropoly acidic catalysts, ionic liquids, and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can form cyclic structures through intramolecular reactions, often catalyzed by acids or bases.
Scientific Research Applications
Anticonvulsant Activity
Benzodiazepines are widely recognized for their anticonvulsant properties. The 1H-1,5-benzodiazepine derivatives have shown potential in managing seizures and epilepsy. Studies indicate that these compounds can modulate GABA receptors, enhancing inhibitory neurotransmission .
Anti-Anxiety Effects
Research has demonstrated that compounds like 4-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepine exhibit anxiolytic effects. They may serve as alternatives to traditional anxiolytics with fewer side effects .
Sedative and Hypnotic Properties
These benzodiazepines are also explored for their sedative effects. Clinical studies have indicated their efficacy in treating insomnia and other sleep disorders by promoting sleep onset and maintenance .
Synthetic Methods
The synthesis of 1H-1,5-benzodiazepine derivatives typically involves the use of o-phenylenediamine as a precursor. Recent advancements in synthetic strategies have led to more efficient methods for producing these compounds while maintaining high yields and purity .
Case Study 1: Anticonvulsant Efficacy
A study published in a peer-reviewed journal evaluated the anticonvulsant effects of a specific derivative of 1H-1,5-benzodiazepine in animal models. The results demonstrated a significant reduction in seizure frequency compared to control groups treated with placebo .
Case Study 2: Anxiolytic Properties
In another clinical trial focusing on anxiety disorders, participants treated with the benzodiazepine derivative reported reduced anxiety levels as measured by standardized psychological assessments. The findings support the compound's potential as an effective anxiolytic agent .
Data Table: Summary of Biological Activities
Activity Type | Compound Derivative | Observed Effects |
---|---|---|
Anticonvulsant | 4-(1,3-benzodioxol-5-yl)-2,3-dihydro | Significant seizure reduction |
Anxiolytic | 4-(1,3-benzodioxol-5-yl)-2,3-dihydro | Reduced anxiety levels |
Sedative | 4-(1,3-benzodioxol-5-yl)-2,3-dihydro | Improved sleep onset |
Mechanism of Action
The mechanism of action of 1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)- involves its interaction with specific molecular targets and pathways. Benzodiazepines typically exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibitory neurotransmission in the central nervous system. This modulation enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects .
Comparison with Similar Compounds
1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)- can be compared with other benzodiazepine derivatives, such as:
1,5-Benzodiazepine: Known for its pharmacological activities, including anti-anxiety and anticonvulsant properties.
4-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepine: Similar in structure but may have different pharmacological profiles.
4-Heptadecyl-1H-1,5-benzodiazepin-2(3H)-one: Another derivative with potential pharmacological activities.
The uniqueness of 1H-1,5-Benzodiazepine, 4-(1,3-benzodioxol-5-yl)- lies in its specific structure, which includes the benzodioxole group, potentially leading to distinct pharmacological properties and applications.
Biological Activity
The compound 1H-1,5-benzodiazepine, 4-(1,3-benzodioxol-5-yl)- , also known as 4-(2H-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-1,5-benzodiazepine , is a member of the benzodiazepine family. This class of compounds is well-known for its diverse biological activities, particularly in the central nervous system (CNS). The specific compound under discussion has garnered attention for its potential therapeutic applications and its influence on various receptor systems.
- Molecular Formula: C16H14N2O2
- Molar Mass: 266.29 g/mol
- CAS Number: 904815-46-9
Property | Value |
---|---|
Molecular Formula | C16H14N2O2 |
Molar Mass | 266.29 g/mol |
CAS Number | 904815-46-9 |
LogP | 2.925 |
PSA | 42.85 |
The biological activity of this benzodiazepine derivative primarily involves modulation of the γ-Aminobutyric Acid (GABA) receptors, particularly the GABA_A subtype. Benzodiazepines typically enhance the effect of GABA, the primary inhibitory neurotransmitter in the CNS, leading to increased neuronal inhibition.
Key Findings:
- GABA_A Receptor Modulation : Studies have shown that compounds similar to this benzodiazepine can significantly enhance GABAergic transmission. For instance, modifications in the linker region of related compounds have resulted in enhanced GABA_max responses and improved efficacy compared to traditional benzodiazepines .
- Selectivity : The selectivity profile for receptor subtypes indicates that certain modifications can lead to preferential activation of specific GABA_A receptor subunits (e.g., α_1β_2γ_2S), which may correlate with reduced side effects and improved therapeutic profiles .
Biological Activity and Therapeutic Potential
The compound's biological activity extends beyond GABA modulation. It has been implicated in various pharmacological effects:
Anticonvulsant Activity : Benzodiazepines are widely recognized for their anticonvulsant properties. Research indicates that derivatives can exhibit significant anticonvulsant effects in animal models, suggesting potential applications in epilepsy treatment.
Anxiolytic Effects : Similar to other benzodiazepines, this compound may possess anxiolytic properties due to its action on GABA_A receptors, which are crucial for anxiety regulation.
Neuroprotective Effects : Some studies suggest that benzodiazepine derivatives can offer neuroprotection by modulating excitotoxicity pathways associated with glutamate receptors .
Case Studies and Research Findings
Several studies have explored the biological activity of benzodiazepine derivatives:
- Modulation of AMPA Receptors : A study demonstrated that certain benzodiazepine analogs could act as noncompetitive antagonists at AMPA receptors, which are critical for synaptic transmission and plasticity. The compound exhibited an IC_50 value indicating effective inhibition at micromolar concentrations .
- In Vivo Studies : Animal studies have shown that derivatives similar to this compound can reduce seizure frequency and duration when administered during induced seizures, reinforcing their potential as therapeutic agents .
- Pharmacokinetics and Metabolism : Research into the pharmacokinetics of benzodiazepine derivatives suggests favorable absorption and distribution profiles, which are essential for their efficacy as medications.
Properties
CAS No. |
1158413-86-5 |
---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C16H12N2O2/c1-2-4-14-13(3-1)17-8-7-12(18-14)11-5-6-15-16(9-11)20-10-19-15/h1-9,18H,10H2 |
InChI Key |
LGTDRPOMARIYRL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.